molecular formula C21H25N3O7S B298073 4-(2-{[2-Ethyl(methylsulfonyl)anilino]acetyl}carbohydrazonoyl)-2-methoxyphenyl methyl carbonate

4-(2-{[2-Ethyl(methylsulfonyl)anilino]acetyl}carbohydrazonoyl)-2-methoxyphenyl methyl carbonate

Cat. No. B298073
M. Wt: 463.5 g/mol
InChI Key: WIGFYZSLQRVEKV-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-{[2-Ethyl(methylsulfonyl)anilino]acetyl}carbohydrazonoyl)-2-methoxyphenyl methyl carbonate, also known as EMACC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

4-(2-{[2-Ethyl(methylsulfonyl)anilino]acetyl}carbohydrazonoyl)-2-methoxyphenyl methyl carbonate works by inhibiting the activity of certain enzymes and receptors. It has been shown to inhibit the activity of histone deacetylases (HDACs) and heat shock protein 90 (HSP90). HDACs are enzymes that play a role in gene expression and have been implicated in various diseases, including cancer. HSP90 is a chaperone protein that is involved in the folding and stabilization of various proteins, including oncogenic proteins. Inhibition of these enzymes and receptors can lead to cell death and inhibition of tumor growth.
Biochemical and Physiological Effects:
4-(2-{[2-Ethyl(methylsulfonyl)anilino]acetyl}carbohydrazonoyl)-2-methoxyphenyl methyl carbonate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. It has also been shown to inhibit angiogenesis (formation of new blood vessels) and metastasis (spread of cancer to other parts of the body). Additionally, 4-(2-{[2-Ethyl(methylsulfonyl)anilino]acetyl}carbohydrazonoyl)-2-methoxyphenyl methyl carbonate has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

4-(2-{[2-Ethyl(methylsulfonyl)anilino]acetyl}carbohydrazonoyl)-2-methoxyphenyl methyl carbonate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It is also stable and can be stored for long periods of time. However, there are some limitations to using 4-(2-{[2-Ethyl(methylsulfonyl)anilino]acetyl}carbohydrazonoyl)-2-methoxyphenyl methyl carbonate in lab experiments. It can be expensive to synthesize and may not be readily available. Additionally, its mechanism of action may not be fully understood, which can make it difficult to interpret results.

Future Directions

There are several future directions for research on 4-(2-{[2-Ethyl(methylsulfonyl)anilino]acetyl}carbohydrazonoyl)-2-methoxyphenyl methyl carbonate. One potential direction is to study its potential use as a drug for cancer treatment. It has shown promising results in various studies and may have fewer side effects than current cancer drugs. Another potential direction is to study its potential use as a fluorescent probe for imaging studies. It may be useful for imaging cancer cells and monitoring tumor growth. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in scientific research.

Synthesis Methods

4-(2-{[2-Ethyl(methylsulfonyl)anilino]acetyl}carbohydrazonoyl)-2-methoxyphenyl methyl carbonate can be synthesized using various methods. One of the commonly used methods involves the reaction of 4-(2-aminoacetyl)phenyl methyl carbonate with 2-ethyl(methylsulfonyl)aniline and carbohydrazide in the presence of a coupling agent. The reaction mixture is then heated and stirred under reflux conditions to obtain the desired product. Other methods involve the use of different coupling agents and solvents.

Scientific Research Applications

4-(2-{[2-Ethyl(methylsulfonyl)anilino]acetyl}carbohydrazonoyl)-2-methoxyphenyl methyl carbonate has been studied for its potential applications in scientific research. It has been shown to inhibit the activity of certain enzymes and receptors, making it a potential candidate for drug development. It has also been studied for its anti-cancer properties and has shown promising results in various in vitro and in vivo studies. Additionally, 4-(2-{[2-Ethyl(methylsulfonyl)anilino]acetyl}carbohydrazonoyl)-2-methoxyphenyl methyl carbonate has been studied for its potential use as a fluorescent probe for imaging studies.

properties

Product Name

4-(2-{[2-Ethyl(methylsulfonyl)anilino]acetyl}carbohydrazonoyl)-2-methoxyphenyl methyl carbonate

Molecular Formula

C21H25N3O7S

Molecular Weight

463.5 g/mol

IUPAC Name

[4-[(E)-[[2-(2-ethyl-N-methylsulfonylanilino)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] methyl carbonate

InChI

InChI=1S/C21H25N3O7S/c1-5-16-8-6-7-9-17(16)24(32(4,27)28)14-20(25)23-22-13-15-10-11-18(19(12-15)29-2)31-21(26)30-3/h6-13H,5,14H2,1-4H3,(H,23,25)/b22-13+

InChI Key

WIGFYZSLQRVEKV-LPYMAVHISA-N

Isomeric SMILES

CCC1=CC=CC=C1N(CC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)OC)OC)S(=O)(=O)C

SMILES

CCC1=CC=CC=C1N(CC(=O)NN=CC2=CC(=C(C=C2)OC(=O)OC)OC)S(=O)(=O)C

Canonical SMILES

CCC1=CC=CC=C1N(CC(=O)NN=CC2=CC(=C(C=C2)OC(=O)OC)OC)S(=O)(=O)C

Origin of Product

United States

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